Cot inhibitor-2

Vue d'ensemble

Description

L'inhibiteur de Cot-2 est un inhibiteur puissant, sélectif et actif par voie orale de l'enzyme Cot (Tpl2/MAP3K8). Il a une valeur de CI50 de 1,6 nM, ce qui indique sa grande efficacité pour inhiber cette enzyme . L'inhibiteur de Cot-2 est connu pour sa capacité à inhiber la production de facteur de nécrose tumorale alpha (TNF-α) dans le sang humain entier stimulé par le lipopolysaccharide (LPS) avec une valeur de CI50 de 0,3 μM . Ce composé est principalement utilisé dans la recherche scientifique et a montré un potentiel significatif dans diverses applications biologiques et médicales.

Méthodes De Préparation

La synthèse de l'inhibiteur de Cot-2 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour améliorer le rendement et la pureté, ainsi que l'utilisation de réacteurs à grande échelle et de techniques de purification telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

L'inhibiteur de Cot-2 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants organiques comme le diméthylsulfoxyde (DMSO) et des températures de réaction allant de la température ambiante à des températures élevées en fonction de la réaction spécifique . Les principaux produits formés à partir de ces réactions sont généralement des dérivés de l'inhibiteur de Cot-2 avec des groupes fonctionnels modifiés, qui peuvent être analysés plus avant à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire (RMN) et la spectrométrie de masse .

Applications de la recherche scientifique

L'inhibiteur de Cot-2 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier l'inhibition de l'enzyme Cot et ses effets sur diverses voies biochimiques.

Mécanisme d'action

Le mécanisme d'action de l'inhibiteur de Cot-2 implique l'inhibition sélective de l'enzyme Cot (Tpl2/MAP3K8). Cette enzyme fait partie de la voie des protéines kinases activées par les mitogènes (MAPK), qui joue un rôle crucial dans la signalisation cellulaire et la régulation des réponses inflammatoires . En inhibant l'enzyme Cot, l'inhibiteur de Cot-2 réduit efficacement la production de TNF-α, une cytokine pro-inflammatoire clé . Cette inhibition se produit par la liaison de l'inhibiteur de Cot-2 au site actif de l'enzyme, empêchant son interaction avec les substrats et l'activation ultérieure des voies de signalisation en aval .

Applications De Recherche Scientifique

Biochemical Pathways Affected

The compound significantly affects:

- MAPK/ERK Pathway : Critical for cell proliferation and differentiation.

- Cytokine Production : It reduces the production of pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α), which is pivotal in inflammatory responses .

Applications in Scientific Research

This compound has diverse applications across various fields of research:

Biological Research

- Inflammation Studies : Used to explore the role of Cot kinase in inflammation, particularly in models of LPS-induced TNF-α production. It has shown an IC50 of 0.3 μM for inhibiting TNF-α production in human whole blood .

- Cancer Research : Investigated for its potential in targeting cancer cells where Cot overexpression contributes to tumor progression and resistance to therapies .

Pharmacological Applications

- Therapeutic Potential : Its ability to inhibit TNF-α makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and certain cancers .

- Drug Development : Serves as a tool compound in the development of new therapeutic agents targeting the Cot enzyme and related pathways .

Chemical Biology

- Kinase Inhibition Studies : Utilized to study the specificity and selectivity of kinase inhibitors within the kinome, aiding in understanding drug resistance mechanisms in cancer therapy .

Case Study 1: Inhibition of TNF-α Production

In a study involving LPS-stimulated human whole blood, this compound was administered at varying doses. The results indicated that at a dose of 25 mg/kg, it inhibited TNF-α production by approximately 83%, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Targeting Cot in Cancer Therapy

Research has indicated that overexpression of Cot/Tpl2 correlates with resistance to MEK inhibitors in melanoma. Combining Cot inhibition with MEK inhibition has been proposed as a strategy to overcome this resistance, demonstrating the relevance of this compound in cancer treatment regimens .

Biochemical Properties

This compound is characterized by:

Mécanisme D'action

The mechanism of action of Cot inhibitor-2 involves the selective inhibition of the cot enzyme (Tpl2/MAP3K8). This enzyme is part of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular signaling and the regulation of inflammatory responses . By inhibiting the cot enzyme, this compound effectively reduces the production of TNF-α, a key pro-inflammatory cytokine . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing its interaction with substrates and subsequent activation of downstream signaling pathways .

Comparaison Avec Des Composés Similaires

L'inhibiteur de Cot-2 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de l'enzyme Cot. Des composés similaires comprennent d'autres inhibiteurs de la voie MAPK, tels que :

- CTK7A

- HIF-2α-IN-8

- Tilorone dihydrochlorure

- Sulfate de glucosamine

- HIF1-IN-3

- Acide cryptochlorogénique

- Threo-Chloramphenicol-d 6

- Amifostine trihydraté

- Albendazole

- AKBA

- Déféroxamine

- LW6

- PT2399

- PHD2-IN-1

- Diméthyl-bisphénol A

- Éthyl 3,4-dihydroxybenzoate

- HIF-2α-IN-9

- Axl-IN-16

- Roxadustat

- KG-548

- Daprodustat

- 1,4-DPCA éthyl ester

- AKB-6899

- Oltipraz (GMP)

- 7-Hydroxyneolamellarin A

- Molidustat sodique

- Glucosamine-13C6, 15N chlorhydrate

- BAY 87-2243

- β,β-Diméthylacrylshikonin

- EZN-2968 .

Ces composés varient en fonction de leurs cibles spécifiques, de leurs mécanismes d'action et de leurs applications thérapeutiques, mais ils partagent tous la caractéristique commune de moduler les principales voies de signalisation impliquées dans l'inflammation et les réponses cellulaires.

Activité Biologique

Cot inhibitor-2 (also known as Tpl2 inhibitor) is a selective and potent inhibitor of the Cot (Tpl2/MAP3K8) kinase, which plays a crucial role in various biological processes, particularly in inflammation and immune responses. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Cot kinase is a member of the MAPK signaling pathway and is involved in the activation of downstream kinases such as MEK and ERK. It is activated by pro-inflammatory receptors and plays a significant role in cytokine production. This compound specifically inhibits Cot kinase with an IC50 value of 1.6 nM , demonstrating its potency in blocking the activity of this kinase .

Key Functions of Cot Kinase

- Cytokine Production : Cot kinase mediates the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 when activated by stimuli like lipopolysaccharide (LPS) .

- Macrophage Activation : It is crucial for macrophage activation and the subsequent inflammatory response, influencing the expression of numerous genes related to inflammation .

Inhibition Studies

In vitro studies have shown that this compound effectively reduces TNF-α production in macrophages stimulated with LPS. This effect highlights its potential therapeutic role in treating inflammatory diseases .

Structural Insights

Recent structural biology studies have elucidated the binding modes of this compound within the active site of Cot kinase. The crystal structures reveal distinct ligand-binding interactions that are essential for its inhibitory activity, providing a foundation for further drug design .

Data Tables

The following table summarizes key characteristics and findings related to this compound:

| Parameter | Value |

|---|---|

| IC50 | 1.6 nM |

| Target | Cot (Tpl2/MAP3K8) |

| Biological Role | Cytokine production modulation |

| Cell Types Affected | Macrophages |

| Stimuli Used | LPS |

Case Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of this compound demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in a murine model of acute inflammation. The results indicated a marked decrease in TNF-α and IL-6 levels post-treatment, suggesting its efficacy in modulating inflammatory responses.

Case Study 2: Cancer Research

In cancer research contexts, this compound has been investigated for its potential to inhibit tumor growth by targeting inflammatory pathways that are often upregulated in tumors. Preclinical trials showed promising results where inhibition of Cot led to reduced tumor proliferation rates.

Propriétés

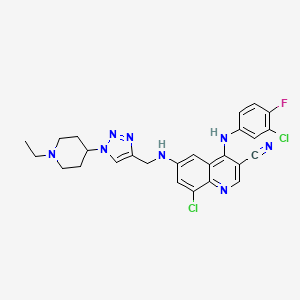

IUPAC Name |

8-chloro-4-(3-chloro-4-fluoroanilino)-6-[[1-(1-ethylpiperidin-4-yl)triazol-4-yl]methylamino]quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25Cl2FN8/c1-2-36-7-5-20(6-8-36)37-15-19(34-35-37)14-31-18-9-21-25(33-17-3-4-24(29)22(27)10-17)16(12-30)13-32-26(21)23(28)11-18/h3-4,9-11,13,15,20,31H,2,5-8,14H2,1H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNZIIMWDVXPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25Cl2FN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657644 | |

| Record name | 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915363-56-3 | |

| Record name | 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.